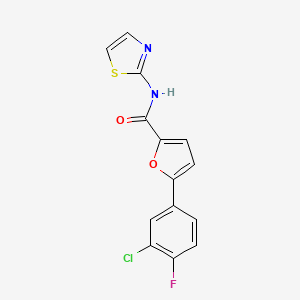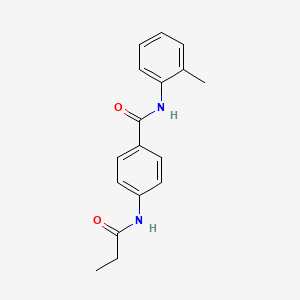![molecular formula C20H24N2O2S B4389583 N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4389583.png)
N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide
Übersicht
Beschreibung
N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key step in the metabolism of cancer cells. BPTES has emerged as a promising anticancer drug candidate due to its ability to selectively inhibit glutaminase activity in cancer cells.
Wirkmechanismus
N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide works by inhibiting the activity of glutaminase, which is an enzyme that plays a key role in the metabolism of cancer cells. Glutaminase is responsible for converting glutamine to glutamate, which is a key source of energy for cancer cells. By inhibiting glutaminase activity, N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide reduces the availability of glutamate, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the levels of intracellular glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide is its selectivity for cancer cells. N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide targets glutaminase, which is overexpressed in many types of cancer cells, but is not expressed at high levels in normal cells. This makes N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide a promising anticancer drug candidate, as it has the potential to selectively target cancer cells while sparing normal cells.
One of the limitations of N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide is its stability. N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide is relatively unstable and has a short half-life in vivo. This makes it difficult to administer in a clinical setting. Additionally, N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide has poor solubility, which limits its bioavailability.
Zukünftige Richtungen
There are a number of future directions for the study of N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide. One area of research is the development of more stable and bioavailable analogs of N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide. Another area of research is the investigation of the combination of N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, the role of N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide in modulating the tumor microenvironment and immune response is an area of active investigation.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide has been extensively studied in preclinical models of cancer and has shown promising results as an anticancer agent. It has been shown to selectively inhibit the growth of cancer cells, while sparing normal cells. N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide has been shown to be effective against a variety of cancer types, including breast cancer, prostate cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(3-phenylsulfanylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-20(2,3)22-19(24)16-11-7-8-12-17(16)21-18(23)13-14-25-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXAUJYALKFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4389502.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4389517.png)
![ethyl 1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4389525.png)
![N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide](/img/structure/B4389535.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4389543.png)
![N-(tert-butyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4389546.png)
![2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4389557.png)


![2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4389602.png)
![2-{[4-(benzyloxy)-2-chloro-5-ethoxybenzyl]amino}ethanol](/img/structure/B4389603.png)
![4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4389604.png)
